4-tert-butyl-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 3-methoxybenzaldehyde. Both reactants are dissolved in a minimal amount of distilled and dried ethanol before mixing. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Material Science: It is explored for its use in the development of new materials with specific properties, such as liquid crystals and polymers.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-tert-butyl-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the methoxy group can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)16-10-8-15(9-11-16)18(22)21-20-13-14-6-5-7-17(12-14)23-4/h5-13H,1-4H3,(H,21,22)/b20-13+ |
InChI Key |
HWIWNDOYDDSPGK-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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